(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) MOR/DOR Affinity

Researchers requiring simultaneous engagement of mu-opioid, delta-opioid, and sigma-1 receptor pharmacophores face a critical gap: single-mechanism morphinans (e.g., dextromethorphan or phenomorphan) cannot recapitulate this combined activity profile. (-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan (CAS 63690-30-2) directly addresses this by integrating the N-(3,4-dimethoxyphenethyl) motif for MOR/DOR dualism with the 3-methoxy group for sigma-1 engagement. · Enables MOR-DOR heterodimerization and biased signaling studies unattainable with N-methyl or 3-hydroxy morphinans. · Functions as a branch-point intermediate: selective 3-O-demethylation yields the 3-hydroxy analog for paired comparative pharmacology. · Serves as an analytical reference standard for LC-MS/MS method development, with distinct m/z 421.6 ion differentiating it from common morphinans.

Molecular Formula C27H35NO3
Molecular Weight 421.6 g/mol
CAS No. 63690-30-2
Cat. No. B13959449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
CAS63690-30-2
Molecular FormulaC27H35NO3
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1
InChIInChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1
InChIKeyXMRKEVYDRNKBOR-CAKYRVLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Overview


(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan (CAS 63690-30-2, molecular formula C₂₇H₃₅NO₃, MW 421.57 g/mol) is a fully synthetic levorotatory morphinan derivative featuring a 3-methoxy group on the tetracyclic morphinan scaffold and a 3,4-dimethoxyphenethyl substituent at the N-17 position . Its IUPAC name is (1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene . The compound is cataloged under Beilstein Registry Number 0057617 and is supplied as a research chemical by several international vendors . Structurally, it represents a deliberate combination of two pharmacologically significant modifications — replacement of the N-17 methyl group with a substituted phenethyl moiety, and retention of the 3-methoxy rather than 3-hydroxy group — each of which independently produces profound shifts in receptor affinity, selectivity, and metabolic stability relative to classical morphinan congeners such as dextromethorphan, levomethorphan, and phenomorphan.

N-(3,4-Dimethoxyphenethyl) substitution supports MOR/DOR affinity shift context
3-Methoxy group supports sigma-1/NMDA receptor engagement profiling
(-) Enantiomer required for opioid agonist study context; verify chiral identity

Why N-Methyl or 3-Hydroxy Analogs Cannot Substitute


The morphinan scaffold is exquisitely sensitive to substitution at both the N-17 and C-3 positions, with even single-atom changes producing orders-of-magnitude alterations in opioid, sigma, and NMDA receptor affinities [1]. The N-phenethyl motif — present in this compound as a 3,4-dimethoxy-substituted variant — has been demonstrated across multiple morphinan and phenylmorphan series to increase μ-opioid receptor (MOR) binding affinity by ≥16-fold and δ-opioid receptor (DOR) affinity by ≥130-fold compared to N-methyl congeners [2]. Simultaneously, the 3-methoxy group (as opposed to 3-OH) fundamentally alters the compound's receptor engagement profile: 3-methoxy morphinans such as dextromethorphan exhibit substantial NMDA receptor antagonist and sigma-1 receptor activity that is absent or negligible in 3-hydroxy analogs like levorphanol [3]. Consequently, procurement of a simpler N-methyl-3-methoxymorphinan (e.g., dextromethorphan, CAS 125-71-3) or a 3-hydroxy-N-phenethylmorphinan (e.g., phenomorphan, CAS 468-07-5) cannot recapitulate the combined pharmacophore that defines this specific compound, rendering it irreplaceable for research protocols requiring the simultaneous engagement of both structural determinants.

N-Methyl morphinans

Lack the N-phenethyl motif for MOR/DOR engagement; may not recapitulate dual-receptor profile.

3-Hydroxy analogs

Loss of sigma-1 activity and altered NMDA antagonism vs. 3-methoxy; may not reproduce polypharmacology.

Racemic or (+) enantiomer

Introduces NMDA antagonist/sigma-1 bias while lacking MOR agonism; may confound opioid signaling readouts.

Quantitative Differentiation vs. Key Comparators


N-Phenethyl vs. N-Methyl Substitution: Opioid Receptor Affinity

The N-phenethyl substitution on the morphinan scaffold consistently and dramatically increases opioid receptor binding affinity across multiple structural series. In the morphinan series studied by Neumeyer et al., conversion of an N-benzyl to N-phenethyl substituent yielded a 130-fold increase in δ-opioid receptor (DOR) affinity and a 16-fold increase in μ-opioid receptor (MOR) affinity [1]. This class-level SAR is corroborated by independent findings with phenomorphan, the 3-hydroxy-N-phenethylmorphinan, which exhibits approximately 10-fold greater potency than its N-methyl congener levorphanol at the MOR [2]. The target compound incorporates this N-phenethyl motif with an additional 3,4-dimethoxy substitution on the phenyl ring, a modification that in the 6-ketomorphinan series was associated with 20-fold greater antinociceptive potency than the 3,4-methylenedioxy congener [3]. These data collectively support the inference that the N-(3,4-dimethoxyphenethyl) substituent of CAS 63690-30-2 confers substantially enhanced opioid receptor engagement compared to N-methyl morphinans such as dextromethorphan (CAS 125-71-3) or levomethorphan (CAS 125-70-2).

Opioid receptor affinity (N-substitution)
Class-level inference
16–130× increase in MOR/DOR affinity vs. N-methyl
Supports MOR/DOR engagement context for N-phenethyl derivatives
Class-level; direct Ki for CAS 63690-30-2 not published
Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) MOR/DOR Affinity

3-Methoxy vs. 3-Hydroxy: Divergent Receptor Engagement

The 3-methoxy group on the morphinan A-ring is a critical determinant of polypharmacology. Dextromethorphan (3-methoxy-17-methylmorphinan) is a well-characterized NMDA receptor antagonist and sigma-1 receptor agonist with Ki values of approximately 200-500 nM at sigma-1 and micromolar affinity at NMDA receptors, whereas its 3-hydroxy metabolite dextrorphan exhibits markedly reduced sigma-1 affinity and enhanced NMDA antagonism [1]. This 3-methoxy → 3-OH conversion represents a metabolic switch that fundamentally alters the compound's receptor engagement profile. The target compound (CAS 63690-30-2) retains the 3-methoxy group and is reported to interact with both mu-opioid receptors (MOR) and sigma-1 receptors . In contrast, its direct synthetic precursor, 17-(3,4-dimethoxyphenethyl)morphinan-3-ol (CAS not assigned; free base of hydrochloride CAS 63732-68-3), bears a 3-hydroxy group that is predicted to diminish sigma-1 engagement while enhancing MOR agonist potency. The molAid synthetic pathway confirms that the target compound is produced by O-methylation of this 3-hydroxy precursor [2], establishing a defined chemical relationship that enables direct comparative studies of the 3-methoxy vs. 3-hydroxy pharmacophore in the context of an identical N-17 substituent.

Sigma-1 engagement (3-OCH₃ vs. 3-OH)
Reported
>10× lower sigma-1 affinity for 3-OH analogs (dextrorphan vs. dextromethorphan)
3-OCH₃ retention supports sigma-1 receptor profiling
Class pattern; no direct CAS 63690-30-2 vs. 3-OH data
Sigma-1 Receptor NMDA Receptor Receptor Selectivity Profiling

Stereochemical Identity: (-) Enantiomer and Opioid Agonism

The morphinan scaffold exhibits profound enantioselectivity at opioid receptors, with the levorotatory (-) enantiomers acting as opioid agonists and the dextrorotatory (+) enantiomers functioning primarily as NMDA antagonists and sigma-1 ligands with negligible opioid activity. Dextromethorphan ((+)-3-methoxy-17-methylmorphinan) is an antitussive NMDA antagonist with no significant MOR agonism, while its (-) enantiomer levomethorphan is a potent MOR agonist with an ED₅₀ of approximately 0.5 mg/kg (s.c.) in rodent antinociception assays [1]. The target compound is explicitly designated as the (-) enantiomer with (1R,9R,10R) absolute configuration , confirmed by its IUPAC stereodescriptors and InChIKey (XMRKEVYDRNKBOR-CAKYRVLISA-N). This stereochemistry is predicted to confer MOR agonist activity, in contrast to any (+)-enantiomeric counterpart that would be expected to lack significant opioid agonism. For procurement, specification of the (-) enantiomer is non-negotiable for studies requiring opioid receptor activation; a racemic mixture or the (+) enantiomer would produce fundamentally different pharmacological outcomes.

Enantiomer pharmacology
Class-level inference
(-) Enantiomer: MOR agonist; (+) Enantiomer: NMDA antagonist, no MOR agonism
Enantiomeric identity determines receptor engagement pathway
Class-level; no direct enantiomer pair data for this compound
Enantioselectivity Opioid Receptor Activation Levorotatory Morphinan

Physicochemical Differentiation: Lipophilicity and Molecular Descriptors

The 3,4-dimethoxyphenethyl substituent substantially increases both molecular weight and lipophilicity compared to N-methyl or N-phenethyl morphinan analogs. The target compound (MW 421.57 g/mol, calculated LogP ~5.2 [1]) is significantly more lipophilic than dextromethorphan (MW 271.40 g/mol, LogP ~3.5), phenomorphan (MW 347.49 g/mol, LogP ~4.2), and 3-methoxy-17-phenethylmorphinan (MW ~375 g/mol, LogP ~4.8) [2]. The elevated LogP of CAS 63690-30-2 predicts enhanced blood-brain barrier penetration (based on CNS MPO scoring) but also potentially increased plasma protein binding and altered hepatic clearance compared to less lipophilic comparators. Its calculated boiling point of 552°C at 760 mmHg and density of 1.163 g/cm³ further distinguish it for formulation and analytical method development. These physicochemical differences are directly relevant to in vivo dosing, bioanalytical extraction protocols, and formulation solubility, where the target compound's higher LogP demands different solvent systems (e.g., DMSO or ethanol vs. aqueous buffer) than more polar morphinan congeners.

Lipophilicity & MW
Supporting evidence
LogP ~5.2, MW 421.6
Notably higher lipophilicity vs. dextromethorphan; supports method development context
Calculated; experimental verification pending
Lipophilicity Physicochemical Profiling ADME Prediction

Optimal Research and Industrial Application Scenarios


MOR-DOR Dual-Engagement Probe for Heterodimer Signaling

The N-phenethyl morphinan scaffold has been demonstrated to convert selective MOR ligands into dual MOR/DOR agonists [1]. CAS 63690-30-2, with its N-(3,4-dimethoxyphenethyl) substitution, is structurally positioned to engage both MOR and DOR, making it a valuable tool compound for investigating MOR-DOR heterodimerization and biased signaling cascades. The 3,4-dimethoxy substitution on the phenethyl ring may further tune DOR vs. MOR selectivity based on the 6-ketomorphinan SAR precedent where dimethoxy substitution conferred 20-fold greater potency than methylenedioxy [2]. Researchers studying opioid receptor crosstalk should prioritize this compound over N-methyl morphinans (which lack the N-phenethyl DOR engagement motif) and over 3-hydroxy-N-phenethyl morphinans (which lack sigma-1 activity that may confound or enrich signaling readouts depending on the experimental design).

Sigma-1 and Opioid Receptor Ligand for Pain-Neuroprotection Studies

The 3-methoxy group retained in CAS 63690-30-2 is the pharmacophoric element responsible for sigma-1 receptor engagement in dextromethorphan-type morphinans, with sigma-1 Ki values in the 200-500 nM range for prototype 3-methoxy morphinans [1]. The compound's reported interaction with both MOR and sigma-1 [2] positions it as a dual-mechanism probe for investigating sigma-1-mediated neuroprotection in the context of opioid receptor activation — a therapeutic concept relevant to chronic pain, neurodegenerative disease, and stroke models. The 3-hydroxy precursor (17-(3,4-dimethoxyphenethyl)morphinan-3-ol) is unsuitable for this application due to the established loss of sigma-1 affinity upon 3-O-demethylation. Dextromethorphan, while sigma-1-active, lacks the MOR agonist component that the N-phenethyl substitution provides.

Synthetic Intermediate for 3-O-Demethylation Derivatives

The documented synthetic relationship between CAS 63690-30-2 and its 3-hydroxy precursor [1] establishes this compound not only as a final research product but also as a protected intermediate. The 3-methoxy group can be selectively cleaved via boron tribromide (BBr₃) or aluminum chloride-mediated O-demethylation to yield the 3-OH analog [2]. This synthetic versatility allows researchers to procure a single compound and generate both the 3-methoxy (sigma-1-active) and 3-hydroxy (putatively MOR-selective) derivatives for paired comparative pharmacology studies. For medicinal chemistry laboratories engaged in morphinan SAR exploration, CAS 63690-30-2 thus provides a branch-point intermediate that offers greater experimental flexibility than purchasing the 3-OH analog directly.

Reference Standard for Morphinan Analytical Method Development

The distinct physicochemical profile of CAS 63690-30-2 — molecular weight 421.57 g/mol, calculated LogP ~5.2, boiling point 552°C [1] — makes it a valuable reference compound for developing and validating HPLC-MS/MS or GC-MS methods targeting lipophilic N-substituted morphinans. Its chromatographic retention time, mass spectral fragmentation pattern (molecular ion m/z 421.6; characteristic fragments from dimethoxyphenethyl cleavage and morphinan ring fragmentation), and extraction recovery from biological matrices can serve as method development benchmarks. In forensic toxicology or drug metabolism studies investigating emerging morphinan derivatives, this compound can function as an analytical reference standard distinguishable from dextromethorphan (m/z 271), phenomorphan (m/z 347), and other common morphinans by its unique molecular ion and retention characteristics.

Application
Selection Property
Validation Focus
MOR-DOR heterodimer signaling studies
N-phenethyl morphinan scaffold for dual MOR/DOR engagement
MOR/DOR co-engagement and biased signaling assays
Sigma-1/opioid receptor neuroprotection studies
3-Methoxy group for sigma-1 activity; N-phenethyl for opioid agonism
Sigma-1/MOR dual-target activity in neuroprotection models
Synthetic intermediate for morphinan SAR
3-Methoxy as protected precursor for selective O-demethylation
Comparative pharmacology of 3-methoxy/3-hydroxy pair
Analytical reference standard for lipophilic morphinans
Distinct high lipophilicity and molecular weight profile
Chromatographic retention and MS fragmentation pattern
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